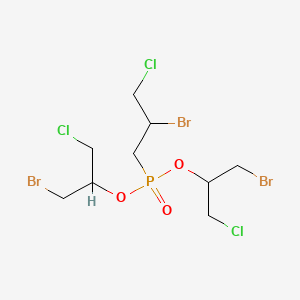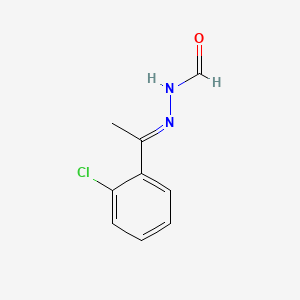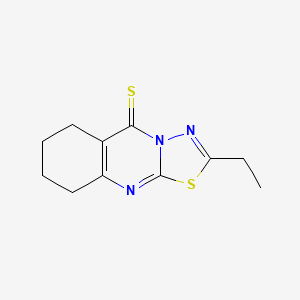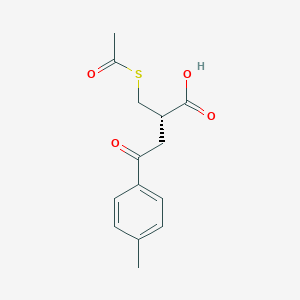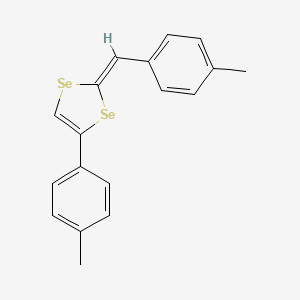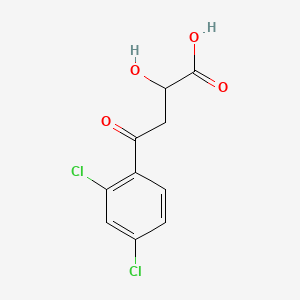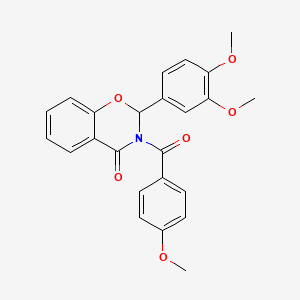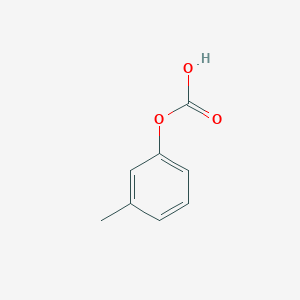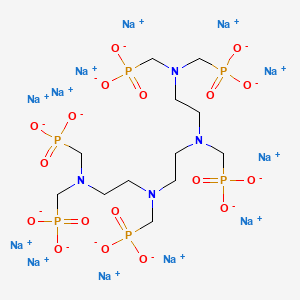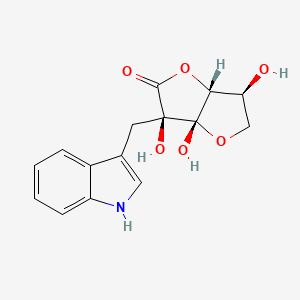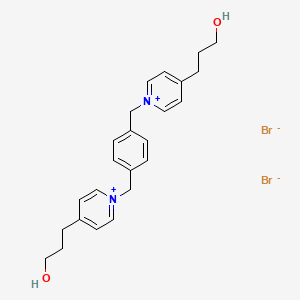
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓溴化物) 是一种合成的有机化合物,属于吡啶鎓盐类。该化合物以两个通过对苯二甲撑桥连接的吡啶鎓环为特征,每个吡啶鎓环被一个 3-羟丙基取代。溴离子作为抗衡离子,以平衡吡啶鎓环上的正电荷。
准备方法
合成路线和反应条件
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓溴化物) 的合成通常涉及以下步骤:
对苯二甲撑桥的形成: 可以通过使对苯二甲醇与合适的卤化剂(如三溴化磷)反应来实现,生成对苯二甲撑二溴化物。
吡啶的季铵化: 然后,对苯二甲撑二溴化物在碱(如氢氧化钠)存在下与 4-(3-羟丙基)吡啶反应,形成所需的双(吡啶鎓)盐。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,反应条件优化,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓溴化物) 可以进行各种化学反应,包括:
氧化: 羟基可以被氧化,形成相应的羰基化合物。
还原: 吡啶鎓环可以被还原,形成二氢吡啶衍生物。
取代: 溴离子可以通过离子交换反应被其他阴离子(如氯离子或碘离子)取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 离子交换反应可以使用所需阴离子的水溶液进行。
形成的主要产物
氧化: 形成羰基衍生物。
还原: 形成二氢吡啶衍生物。
取代: 形成具有不同抗衡离子的新型吡啶鎓盐。
4. 科研应用
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓溴化物) 在科学研究中具有多种应用,包括:
化学: 用作有机合成中的试剂,以及制备其他吡啶鎓盐的前体。
生物学: 研究其潜在的生物活性,如抗菌和抗癌特性。
医药: 探索其在药物递送系统中的潜在用途以及作为治疗剂。
工业: 用于开发具有特定特性的材料,如离子液体和催化剂。
科学研究应用
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用机制
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓溴化物) 的作用机制涉及它与分子靶标(如酶和受体)的相互作用。吡啶鎓环可以与蛋白质上的负电荷位点相互作用,影响其功能。羟基可以与生物分子形成氢键,影响其活性与稳定性。
相似化合物的比较
类似化合物
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓氯化物): 结构类似,但抗衡离子为氯离子。
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓碘化物): 结构类似,但抗衡离子为碘离子。
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓硫酸盐): 结构类似,但抗衡离子为硫酸根。
独特性
1,1'-(对苯二甲撑)双(4-(3-羟丙基)吡啶鎓溴化物) 由于其吡啶鎓环、对苯二甲撑桥和溴离子抗衡离子的特定组合而具有独特性。这种独特的结构赋予其独特的化学和物理特性,使其适用于研究和工业中的特定应用。
属性
CAS 编号 |
102584-24-7 |
|---|---|
分子式 |
C24H30Br2N2O2 |
分子量 |
538.3 g/mol |
IUPAC 名称 |
3-[1-[[4-[[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]propan-1-ol;dibromide |
InChI |
InChI=1S/C24H30N2O2.2BrH/c27-17-1-3-21-9-13-25(14-10-21)19-23-5-7-24(8-6-23)20-26-15-11-22(12-16-26)4-2-18-28;;/h5-16,27-28H,1-4,17-20H2;2*1H/q+2;;/p-2 |
InChI 键 |
GTKJZIVBDJBGEE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)CCCO)C[N+]3=CC=C(C=C3)CCCO.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


